4-Hidroxi-7-benciloxiCumarina

Descripción general

Descripción

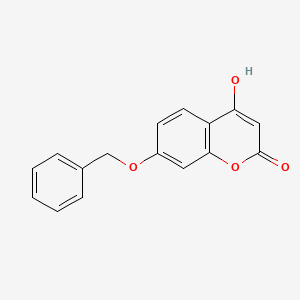

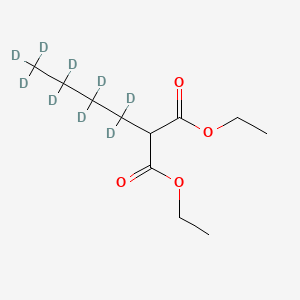

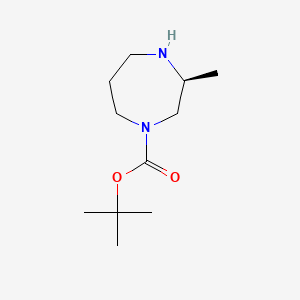

4-Hydroxy-7-benzyloxycoumarin is a biochemical used for proteomics research . It has a molecular weight of 268.26 and a molecular formula of C16H12O4 . It is a solid substance that is soluble in DMSO .

Synthesis Analysis

The synthesis of 4-Hydroxy-7-benzyloxycoumarin and its derivatives involves several steps. For instance, 4-Hydroxycoumarin derivatives underwent rearrangement reactions . Both 4- and 7-hydroxycoumarins were treated with activated aziridines, which produced a series of ring-opened products . Another study discussed the influence of various Lewis acids on the reaction and explored the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-7-benzyloxycoumarin is represented by the formula C16H12O4 . This indicates that it contains 16 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms.Chemical Reactions Analysis

The chemical reactions of 4-Hydroxy-7-benzyloxycoumarin involve advanced oxidative processes (AOP) with HO˙ radical in aqueous and lipidic environments . These reactions are fundamental radical reactions of phenolic compounds .Physical And Chemical Properties Analysis

4-Hydroxy-7-benzyloxycoumarin is a solid substance that is soluble in DMSO . It has a melting point of 272-275°C (lit.) (dec.) . It should be stored at 4° C .Aplicaciones Científicas De Investigación

Actividad antioxidante

Las cumarinas, incluida la 4-Hidroxi-7-benciloxiCumarina, son conocidas por su amplio espectro de efectos fisiológicos . Tienen excelentes propiedades de transporte de carga y electrones debido a su estructura específica . La actividad antioxidante de las cumarinas naturales ha sido objeto de intenso estudio durante al menos dos décadas . Se han probado para eliminar los peróxidos y el poder antioxidante reductor del hierro .

Aplicaciones farmacéuticas

Muchos derivados de cumarina tienen buena actividad biológica y valor de aplicación en sondas fluorescentes . Por ejemplo, la 7-hidroxi-4-metilcumarina se usa comúnmente como un fármaco colerético . Puede relajar el esfínter del conducto biliar y aliviar el dolor del esfínter .

Propiedades anticancerígenas

La novobiocina, un representante de los antibióticos de cumarina, puede inhibir la proliferación y metástasis de muchos tipos de células cancerosas al inhibir la ADN girasa . También puede revertir la resistencia a algunos fármacos anticancerígenos . La 4-metil-7-oxi-glucósido cumarina puede inhibir eficazmente la proliferación de células de cáncer de mama

Safety and Hazards

Direcciones Futuras

Given the increasing number of drug-resistant strains, the synthesis of new antibacterial compounds like 4-Hydroxy-7-benzyloxycoumarin is critical for treating infectious diseases . Future research could focus on optimizing the synthesis process and exploring its potential applications in medicine and proteomics research .

Mecanismo De Acción

Target of Action

4-Hydroxy-7-benzyloxycoumarin, like other coumarins, is a secondary metabolite made up of benzene and α-pyrone rings fused together Coumarins are known to interact with various biomolecules and play a key role in fluorescent labeling .

Mode of Action

Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This intrinsic property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .

Biochemical Pathways

Coumarins, including 4-Hydroxy-7-benzyloxycoumarin, are involved in various biochemical pathways. They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . They are also involved in the biosynthesis in plants and metabolic pathways .

Pharmacokinetics

Coumarins are known to have diverse biological and therapeutic properties .

Result of Action

Coumarins are known to potentially treat various ailments, including cancer, metabolic, and degenerative disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-7-benzyloxycoumarin. For instance, coumarins exhibit fascinating fluorescence behavior upon excitation with UV light . Therefore, the presence and intensity of UV light in the environment could potentially influence the action of 4-Hydroxy-7-benzyloxycoumarin.

Análisis Bioquímico

Biochemical Properties

4-Hydroxy-7-benzyloxycoumarin, like other coumarins, interacts with various enzymes, proteins, and other biomolecules. For instance, coumarins as fluorophores play a key role in fluorescent labeling of biomolecules . The nature of these interactions often involves the compound’s distinct chemical structure, which consists of a benzene ring fused to an α-pyrone ring .

Cellular Effects

The effects of 4-Hydroxy-7-benzyloxycoumarin on various types of cells and cellular processes are diverse. For instance, it has been shown to have an impact on HepG2 hepatocellular carcinoma cells . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxy-7-benzyloxycoumarin involves its interactions at the molecular level. For instance, it has been suggested that the reaction of the coumarin anion with N-benzoyl- or N-sulfonylaziridines yields amidoethylated 7- or 4-hydroxycoumarins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 4-Hydroxy-7-benzyloxycoumarin may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

4-Hydroxy-7-benzyloxycoumarin is involved in certain metabolic pathways. For instance, coumarins undergo biosynthesis in plants and have specific metabolic pathways . The compound may interact with various enzymes or cofactors within these pathways .

Propiedades

IUPAC Name |

4-hydroxy-7-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-14-9-16(18)20-15-8-12(6-7-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPXRFMTZRSQSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716122 | |

| Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30992-66-6 | |

| Record name | 7-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)